Benzamide, N-(2,6-dinitrophenyl)-4-nitro-

Description

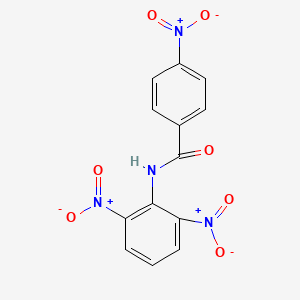

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- (IUPAC: 4-nitro-N-(2,6-dinitrophenyl)benzamide) is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro group at the 4-position and a 2,6-dinitrophenyl substituent attached via the amide nitrogen. Its molecular formula is C₁₃H₇N₅O₈, with a molecular weight of 385.23 g/mol.

Structure

3D Structure

Properties

CAS No. |

89844-36-0 |

|---|---|

Molecular Formula |

C13H8N4O7 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

N-(2,6-dinitrophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(8-4-6-9(7-5-8)15(19)20)14-12-10(16(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,14,18) |

InChI Key |

KNYRNCLWUUOMTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Efficiency and Scalability

Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and the generation of reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzamide derivatives featuring nitro, fluoro, methoxy, and alkyl substituents. Key differences in substituent positioning, steric effects, and electronic properties are highlighted.

Structural and Electronic Properties

Key Observations:

- Electron Deficiency : The target compound’s three nitro groups create a highly electron-deficient aromatic system, making it more reactive toward nucleophilic substitution than analogs with fewer nitro groups (e.g., 4-nitro-N-(4-nitrophenyl)benzamide).

- Steric Effects : Bulky substituents (e.g., isopropyl groups in N-(2,6-diisopropylphenyl)-3,4-dinitrobenzamide) reduce molecular planarity and solubility compared to the target compound.

- Electronic Modulation : Methoxy or fluorine substituents (e.g., N-(2-methoxy-4-nitrophenyl)benzamide) introduce electron-donating or weakly withdrawing effects, altering reactivity profiles.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Benzamide, N-(2,6-dinitrophenyl)-4-nitro- , highlighting various studies and findings related to its pharmacological potential.

Chemical Structure and Properties

Benzamide, N-(2,6-dinitrophenyl)-4-nitro- is a substituted benzamide compound characterized by the presence of nitro groups at the 2 and 6 positions of the phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of 298.25 g/mol. The presence of multiple nitro groups enhances its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzamide derivatives. For instance, a study on a related compound, 4-benzamido-N’-(2,4-dinitrophenyl)-benzohydrazonic acid , demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition (ZOI) for Escherichia coli was reported as 17.4 mm with a minimum inhibitory concentration (MIC) of 500 μg/mL, while for Staphylococcus aureus, the ZOI was 19.6 mm with the same MIC value .

In another study focusing on nitro-substituted benzamides, compounds were evaluated for their antibacterial potency against various strains. One derivative exhibited an MIC of 5.19 µM against Klebsiella pneumoniae and Staphylococcus aureus while showing comparable activity to standard antibiotics like fluoroquinolone .

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has also been explored. A series of nitro-substituted benzamides were synthesized and tested for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. Compounds demonstrated significant inhibition with IC values ranging from 3.7 to 5.3 μM without cytotoxic effects at tested concentrations . These findings suggest that such compounds may serve as promising candidates for developing anti-inflammatory agents.

Anticancer Activity

Benzamide derivatives have shown potential anticancer activity in various studies. A specific compound demonstrated an IC value of 4.12 µM against HCT116 cancer cell lines, outperforming standard chemotherapeutic agents . This indicates that modifications in the benzamide structure can significantly enhance its anticancer properties.

Structure-Activity Relationship (SAR)

The biological activities of benzamide derivatives are closely linked to their chemical structure. Substituents at specific positions on the aromatic ring can dramatically influence their efficacy:

- Nitro groups : The presence of nitro substituents is associated with enhanced antibacterial and anti-inflammatory activities.

- Aromatic substitutions : Variations in substituents (e.g., methoxy or chloro groups) can optimize the interaction with biological targets, improving potency against specific pathogens or cancer cells .

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for preparing Benzamide, N-(2,6-dinitrophenyl)-4-nitro-?

Answer:

The synthesis of nitro-substituted benzamides typically involves coupling reactions between activated nitroaromatic amines and benzoyl derivatives. For example:

- Step 1: Prepare the nitroaniline precursor (e.g., 2,6-dinitroaniline) via nitration of aniline derivatives under controlled conditions (HNO₃/H₂SO₄, 0–5°C) to avoid over-nitration .

- Step 2: React with 4-nitrobenzoyl chloride in anhydrous dichloromethane using a base (e.g., triethylamine) to facilitate amide bond formation.

- Key Considerations: Monitor reaction temperature to prevent decomposition of nitro groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

A multi-technique approach is critical:

- X-ray crystallography: Use SHELXL for refinement . For example, resolve torsion angles of the dinitrophenyl group to confirm steric effects.

- Spectroscopy:

- Thermal analysis: TGA/DSC to assess stability of nitro groups (decomposition >200°C) .

Basic: What solvent systems are optimal for studying its physicochemical properties?

Answer:

- Solubility: Nitrobenzamides are typically sparingly soluble in water. Use DMSO or DMF for stock solutions.

- Stability: Avoid prolonged exposure to light or basic conditions to prevent nitro group reduction.

- Partition coefficient (LogP): Estimate via HPLC (C18 column, acetonitrile/water gradient) and compare with computational predictions (e.g., ACD/Labs) .

Advanced: How can computational modeling resolve contradictions in crystallographic data?

Answer:

- Scenario: Discrepancies in bond lengths/angles between experimental (X-ray) and DFT-optimized structures.

- Methodology:

- Example: For a similar dinitrophenyl compound, adjusting the Flack parameter improved R-factor convergence from 0.12 to 0.05 .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in nitrobenzamides?

Answer:

- Functional group variation: Synthesize analogs with substituents at the 4-nitro position (e.g., methoxy, halogens) and compare bioactivity.

- Biological assays: Test enzyme inhibition (e.g., cytochrome P450) using IC₅₀ determination via fluorometric assays .

- Data interpretation: Use multivariate analysis (e.g., PCA) to correlate electronic effects (Hammett σ constants) with activity. For example, electron-withdrawing groups enhance binding to nitroreductases .

Advanced: How to address conflicting reactivity data in nitro group reduction?

Answer:

- Issue: Discrepancies in reduction products (e.g., amine vs. hydroxylamine intermediates).

- Resolution:

Advanced: What experimental precautions are critical for handling this compound?

Answer:

- Explosivity risk: Nitroaromatics are shock-sensitive. Use small-scale reactions (<1 g) and avoid grinding.

- Toxicity: Wear PPE (nitrile gloves, respirator) due to potential mutagenicity.

- Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂) .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

- HPLC-DAD: Use a C18 column (methanol:water = 70:30) to detect impurities (<0.5% area).

- Elemental analysis: Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

- Melting point: Compare with literature (e.g., 196–201°C for 4-nitro-1,2-phenylenediamine analogs ).

Advanced: How to design a crystallization protocol for X-ray studies?

Answer:

- Solvent selection: Use slow evaporation in ethyl acetate/hexane (1:3) to grow single crystals.

- Temperature gradient: Cool from 40°C to 4°C over 48 hours.

- Troubleshooting: If crystals twinned, switch to dichloromethane/diethyl ether and employ SHELXD for structure solution .

Advanced: How can isotopic labeling aid in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.